molecular formula C11H5F3N2 B595804 2-(Trifluoromethyl)quinoline-4-carbonitrile CAS No. 18706-26-8

2-(Trifluoromethyl)quinoline-4-carbonitrile

Cat. No.: B595804
CAS No.: 18706-26-8
M. Wt: 222.17
InChI Key: JTPAVLXWCPOQJJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline-4-carbonitrile is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)quinoline-4-carbonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine using nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . Another method involves the use of anthranilic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)quinoline-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different quinoline-based compounds.

    Substitution: Substitution reactions, such as the Suzuki–Miyaura cross-coupling reaction, can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

2-(Trifluoromethyl)quinoline-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound has potential biological activity and is studied for its effects on various biological systems.

    Medicine: It is investigated for its therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer.

    Industry: The compound is used in the production of various materials and chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways . The exact mechanism can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Bis(trifluoromethyl)-4-quinolinecarbonitrile
  • 4-Hydroxy-2-(trifluoromethyl)quinoline

Uniqueness

2-(Trifluoromethyl)quinoline-4-carbonitrile is unique due to its specific trifluoromethyl and carbonitrile functional groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and a promising candidate for drug development.

Properties

IUPAC Name

2-(trifluoromethyl)quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)10-5-7(6-15)8-3-1-2-4-9(8)16-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPAVLXWCPOQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719866
Record name 2-(Trifluoromethyl)quinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-26-8
Record name 2-(Trifluoromethyl)quinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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